molecular formula C4H11NOS B12828898 3-(Aminooxy)butane-2-thiol

3-(Aminooxy)butane-2-thiol

Cat. No.: B12828898
M. Wt: 121.20 g/mol
InChI Key: CDPTVXUSDGYFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminooxy)butane-2-thiol is a synthetic, bifunctional reagent containing both aminooxy and thiol functional groups, making it a valuable tool for bioconjugation and chemical biology research. The aminooxy group selectively reacts with ketones and aldehydes to form stable oxime linkages, while the thiol group allows for site-specific modification of cysteine residues or other thiol-reactive handles. This compound is particularly useful for the crosslinking of biomolecules, such as the site-specific attachment of synthetic molecules to proteins or antibodies, and for the preparation of complex molecular constructs. Thiol groups are known to be highly nucleophilic and can be readily modified using various thiol-reactive probes, such as maleimides and iodoacetamides, to form stable thioether bonds . Furthermore, thiol-containing compounds can participate in "click" chemistry reactions, such as thiol-ene coupling, which is a powerful metal-free method for the efficient and orthogonal modification of peptides and other biomolecules . Researchers can utilize this compound for applications including the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the synthesis of advanced biomaterials. Handle this reagent with standard safety precautions for laboratory chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-(3-sulfanylbutan-2-yl)hydroxylamine

InChI

InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3

InChI Key

CDPTVXUSDGYFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)S)ON

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control in the Production of 3 Aminooxy Butane 2 Thiol

Retrosynthetic Analysis and Key Disconnection Strategies for the 3-(Aminooxy)butane-2-thiol Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the carbon-oxygen bond of the aminooxy group and the carbon-sulfur bond of the thiol group. These disconnections lead to simpler, more readily available starting materials.

One logical approach is to disconnect the C-O bond first, leading to a precursor with a hydroxyl group and a thiol group, which can then be further disconnected. Alternatively, disconnecting the C-S bond first would yield a precursor with an aminooxy group and a suitable leaving group. A more convergent approach would involve disconnecting both the C-O and C-S bonds in the analysis, leading back to a C4 alkene backbone, such as but-2-ene, which could then be functionalized.

Classical Organic Synthesis Approaches to Aminooxy- and Thiol-Containing Compounds

Traditional synthetic methods provide a robust foundation for the synthesis of molecules containing aminooxy and thiol functionalities. These approaches typically involve the stepwise introduction of each functional group.

Generation of the Aminooxy Moiety via N-Hydroxyphthalimide Chemistry

A widely employed method for introducing an aminooxy group involves the use of N-hydroxyphthalimide. nih.govlouisville.edu This reagent can participate in a Mitsunobu reaction with an alcohol to form an N-alkoxyphthalimide intermediate. nih.gov Subsequent hydrazinolysis cleaves the phthalimide (B116566) group, liberating the desired aminooxy functionality. nih.govacs.org This two-step sequence is generally efficient and compatible with a range of functional groups. nih.gov

For the synthesis of this compound, this would involve reacting a suitable precursor containing a hydroxyl group at the C3 position with N-hydroxyphthalimide, followed by deprotection. The choice of reaction conditions for the Mitsunobu reaction, such as the phosphine (B1218219) and azodicarboxylate reagents, can be optimized to maximize yield. nih.gov

An alternative to the Mitsunobu reaction is the direct alkylation of N-hydroxyphthalimide with a substrate bearing a good leaving group, such as a halide or a sulfonate ester. louisville.edunih.gov This S\textsubscript{N}2 reaction provides another reliable route to the N-alkoxyphthalimide intermediate. louisville.edu

Table 1: Reagents for the Generation of the Aminooxy Moiety
ReagentRoleReference
N-HydroxyphthalimideSource of the aminooxy group nih.govasianpubs.org
Triphenylphosphine (PPh₃)Reagent in the Mitsunobu reaction nih.gov
Diisopropyl azodicarboxylate (DIAD)Reagent in the Mitsunobu reaction nih.gov
Hydrazine monohydrate (NH₂NH₂·H₂O)Reagent for the deprotection of the phthalimide group nih.govacs.org

Introduction of the Thiol Moiety via Sulfur Nucleophiles and Precursors

The introduction of a thiol group is commonly achieved through the S\textsubscript{N}2 displacement of a leaving group on an alkyl halide with a sulfur nucleophile. pressbooks.pubunizin.org A common challenge with using hydrosulfide (B80085) anion (-SH) is the potential for the product thiol to undergo a second reaction to form a sulfide (B99878) byproduct. pressbooks.publibretexts.org To circumvent this, thiourea (B124793) is often used as a sulfur nucleophile. libretexts.orgchemistrysteps.com The reaction with an alkyl halide forms an alkyl isothiourea salt, which can then be hydrolyzed under basic conditions to yield the desired thiol. pressbooks.publibretexts.org

Another effective method involves the use of thioacetate (B1230152). The thioacetate anion can displace a leaving group, and the resulting thioester can be hydrolyzed to the thiol. This method avoids the formation of sulfide byproducts.

For the synthesis of this compound, a precursor with a suitable leaving group at the C2 position would be reacted with a sulfur nucleophile like thiourea or potassium thioacetate.

Table 2: Common Sulfur Nucleophiles for Thiol Introduction
NucleophilePrecursorKey FeaturesReference
Hydrosulfide anion (-SH)Alkyl halideCan lead to sulfide byproduct formation. pressbooks.pub pressbooks.pubunizin.org
Thiourea ((NH₂)₂C=S)Alkyl halideForms an intermediate salt, preventing dialkylation. libretexts.orgchemistrysteps.com pressbooks.publibretexts.org
Thioacetate (CH₃COS⁻)Alkyl halideForms a thioester intermediate, which is then hydrolyzed.

Direct and Convergent Synthetic Routes to this compound

Development of Novel One-Pot Reaction Sequences

A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction. For a molecule like this compound, a hypothetical one-pot reaction could involve the sequential addition of reagents to a common starting material to install both the aminooxy and thiol functionalities.

For instance, starting from a suitable butene derivative, one could envision a sequence involving epoxidation, followed by regioselective ring-opening with a sulfur nucleophile, and subsequent conversion of the resulting alcohol to the aminooxy group. The development of such a one-pot process would require careful control of reaction conditions to ensure the desired chemoselectivity at each step.

Chemo- and Regioselective Functionalization Strategies

The presence of two vicinal chiral centers and two distinct functional groups in this compound makes chemo- and regioselectivity critical considerations in its synthesis. Starting from an achiral precursor like cis- or trans-2-butene, stereospecific reactions can be employed to control the relative stereochemistry of the final product.

For example, the epoxidation of cis-2-butene (B86535) would yield a meso-epoxide, while the epoxidation of trans-2-butene would yield a racemic mixture of enantiomeric epoxides. The subsequent regioselective ring-opening of the epoxide with a sulfur nucleophile would establish the relative stereochemistry of the hydroxyl and thiol groups. The choice of catalyst and reaction conditions can influence the regioselectivity of the epoxide opening.

Following the introduction of the thiol and hydroxyl groups, the hydroxyl group would need to be selectively converted to the aminooxy group in the presence of the thiol. This would likely require the use of a protecting group for the thiol to prevent its reaction with the reagents used to introduce the aminooxy functionality. The development of chemo- and regioselective methods that minimize the need for protecting groups is a key area of research in modern organic synthesis.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The controlled synthesis of the specific stereoisomers of this compound requires robust methods that can selectively form the desired carbon-oxygen and carbon-sulfur bonds with a defined spatial orientation. The primary approaches to achieve this are through the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. acs.orgwikipedia.org After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. acs.orgwikipedia.org For the synthesis of this compound, a strategy employing a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be envisioned starting from a butanoyl precursor.

A plausible synthetic route could begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with butanoyl chloride. The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction to install one of the two stereocenters. For example, an asymmetric aldol-type reaction or an α-amination could set the C3 stereocenter. wikipedia.org

Alternatively, a well-established approach involves the asymmetric alkylation of an N-acyl imide. acs.org A chiral auxiliary, such as a camphorsultam, attached to a propionyl group could be alkylated to introduce the methyl group at C3. Subsequent functional group manipulations would be required to introduce the thiol and aminooxy functionalities. A key advantage of this method is the high degree of diastereoselectivity often achieved, which is guided by the steric hindrance of the auxiliary. researchgate.net A cysteine-derived oxazolidinone auxiliary could also be employed, which combines the features of a rigid chiral imide with the potential for subsequent N-to-S acyl transfer to reveal a thioester, a versatile synthetic intermediate. nih.govchemrxiv.org

The general sequence for a chiral auxiliary-mediated synthesis of a specific diastereomer of this compound might involve:

Attachment of a chiral auxiliary to a four-carbon chain.

A diastereoselective transformation (e.g., alkylation, aldol (B89426) reaction, or amination) to set the stereochemistry at C2 or C3.

Introduction of the second functional group (thiol or aminooxy, likely in protected form).

Cleavage of the chiral auxiliary.

Deprotection of the functional groups.

The choice of auxiliary and the specific reaction sequence would determine which of the four stereoisomers is produced. For example, using the opposite enantiomer of the auxiliary would typically lead to the formation of the enantiomeric product.

Table 1: Illustrative Chiral Auxiliary-Mediated Alkylation for a Precursor to this compound

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (d.e.)Yield (%)
(R)-CamphorsultamMethyl IodideNaHMDSTHF-78>98%85
(S)-CamphorsultamMethyl IodideNaHMDSTHF-78>98%87
(4R,5S)-Evans OxazolidinoneBenzyl BromideLiHMDSToluene-78 to 096%90
(4S,5R)-Evans OxazolidinoneBenzyl BromideLiHMDSToluene-78 to 097%91

Note: This table is illustrative and based on typical results for asymmetric alkylations using these auxiliaries on similar substrates. The data does not represent experimentally verified results for the direct synthesis of this compound precursors.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This approach is highly efficient and atom-economical. For the synthesis of this compound, a key strategy would be the asymmetric ring-opening of a suitable meso-epoxide.

Starting from cis- or trans-2,3-epoxybutane, a meso compound, a chiral catalyst could facilitate a regioselective and enantioselective ring-opening with a thiol-containing nucleophile. oup.commdpi.com For instance, chiral scandium-bipyridine complexes or chiral (salen)Ti(IV) complexes have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides with thiols, yielding vicinal hydroxy sulfides with high enantioselectivities. oup.commdpi.com The resulting chiral hydroxythiol could then be converted to the target aminooxy thiol. This would involve the protection of the thiol group, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent displacement with a protected hydroxylamine (B1172632) derivative.

An alternative catalytic approach could involve the asymmetric aminohydroxylation or aminothiolation of a suitable alkene precursor, such as 2-butene. While less common, methods for the vicinal functionalization of alkenes are an active area of research. illinois.edu

Table 2: Illustrative Asymmetric Ring-Opening of meso-2,3-Epoxybutane with a Thiol Nucleophile

Catalyst SystemNucleophileSolventTemperature (°C)Enantiomeric Excess (e.e.)Yield (%)Reference
Chiral Sc(OTf)₃-Bipyridine4-tert-ButylbenzenethiolCH₂Cl₂2595%88 oup.com
Chiral (salen)Ti(IV)ThiophenolToluene092%85 mdpi.com
Chiral Cr(salen)Cl1-ButanethiolEt₂O-2088%90 mdpi.com
Chiral Co(salen)Benzyl MercaptanCH₂Cl₂2590%82 nih.gov

Note: This table is illustrative, showing typical results for analogous ring-opening reactions. The data does not represent experimentally verified results for the direct synthesis of a this compound precursor.

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods to create efficient and highly selective synthetic routes. acs.org Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. rsc.orgbeilstein-journals.org

For the synthesis of this compound, a biocatalytic approach could start with the enzymatic resolution of a racemic mixture of a suitable precursor. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic secondary alcohol, such as butan-2-ol, by selectively acylating one enantiomer, leaving the other unreacted and enantiomerically enriched. This chiral alcohol could then be chemically converted to the target compound.

A more advanced strategy would involve the use of engineered enzymes for asymmetric synthesis. For instance, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org Similarly, a hypothetical engineered enzyme could potentially catalyze the asymmetric synthesis of a precursor containing both the hydroxyl and thiol functionalities. For example, ketoreductases have been explored for the asymmetric synthesis of chiral diols from diketones. researchgate.net A similar enzymatic reduction of a suitable keto-thiol precursor could establish the stereochemistry.

Another chemoenzymatic route could involve the enzymatic desymmetrization of a prochiral or meso substrate. For instance, a hydrolase could selectively open one ester group of a meso-diacylated thiol, or an oxidoreductase could selectively oxidize one hydroxyl group of a meso-diol-thiol precursor. acs.org

Table 3: Potential Chemoenzymatic Steps in the Synthesis of a Precursor for this compound

Enzymatic StepEnzyme ClassSubstrateProductSelectivityReference Concept
Kinetic ResolutionLipaseracemic-3-hydroxybutan-2-thione(R)-3-acetoxybutan-2-thione>99% e.e. rsc.org
Asymmetric ReductionKetoreductase (KRED)1-Thioacetylbutan-2-one(R)-1-Thioacetylbutan-2-ol>98% e.e. frontiersin.org
Asymmetric AminationAmine Dehydrogenase (AmDH)3-Hydroxy-2-butanone(2S,3S)-3-Amino-2-butanol>99% d.e. frontiersin.org
DesymmetrizationHydrolasemeso-2,3-Diacetoxybutane(2R,3S)-2-Acetoxy-3-hydroxybutane95% e.e. acs.org

Note: This table is illustrative and based on established chemoenzymatic transformations of similar substrates. It proposes potential enzymatic routes toward precursors of this compound.

Optimization of Reaction Conditions and Scalability Considerations for Research Synthesis

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and efficiency, while minimizing waste and cost. acs.org For a multi-step synthesis of a specific stereoisomer of this compound, each step would require individual optimization. Key parameters to consider include the choice of solvent, temperature, catalyst loading, concentration of reactants, and reaction time. numberanalytics.com Design of Experiments (DoE) can be a powerful tool for systematically exploring the reaction space and identifying optimal conditions. acs.org

A critical aspect of the synthesis is the use of protecting groups for the reactive aminooxy and thiol functionalities. creative-peptides.comnih.gov The thiol group is susceptible to oxidation to a disulfide, while the aminooxy group can be reactive under various conditions. Orthogonal protecting groups, which can be removed under different conditions, would be essential. organic-chemistry.org For example, a trityl (Trt) or phenacyl (Pac) group could protect the thiol, while a tert-butyloxycarbonyl (Boc) group could protect the aminooxy moiety. The selection of these groups must be compatible with all subsequent reaction steps, and their removal must not compromise the stereochemical integrity of the final product.

Scalability of the synthesis from milligram to gram scale for research purposes presents several challenges. chiralpedia.com

Reaction Work-up and Purification: Chromatographic purification, which is common at the research scale, can become cumbersome and costly at a larger scale. Developing procedures that allow for purification by crystallization or extraction is highly desirable.

Safety and Handling: Some reagents used in these syntheses, such as organolithium bases or pyrophoric catalysts, require special handling procedures, which become more complex at a larger scale.

Exothermicity and Mixing: Reactions that are easily controlled in small flasks can become difficult to manage on a larger scale due to changes in the surface-area-to-volume ratio, which can affect heat transfer and mixing efficiency.

For a research-level synthesis aiming for gram quantities of this compound, a convergent approach, where different fragments of the molecule are synthesized separately and then combined, might be more efficient than a long linear sequence. libretexts.org Continuous flow chemistry is also an emerging technology that can offer advantages in terms of safety, control, and scalability for multi-step syntheses. rsc.org

Chemical Reactivity and Reaction Mechanisms of 3 Aminooxy Butane 2 Thiol

Reactivity Profile of the Aminooxy Moiety in 3-(Aminooxy)butane-2-thiol

The aminooxy group (–ONH₂) is characterized by the α-effect, where the presence of a lone pair of electrons on the adjacent oxygen atom enhances the nucleophilicity of the nitrogen atom. This makes it a highly reactive and selective functional group, primarily for reactions with carbonyl compounds. nih.gov

The hallmark reaction of the aminooxy group is its condensation with aldehydes and ketones to form a stable oxime linkage. louisville.edu This reaction is highly chemoselective and can proceed under mild, aqueous conditions. louisville.edu The mechanism begins with the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. nih.gov This is followed by an acid-catalyzed dehydration step to yield the final oxime product. nih.govresearchgate.net

The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest at a slightly acidic pH (around 4-5). researchgate.net At lower pH values, the aminooxy nucleophile becomes excessively protonated, reducing its availability for the initial attack on the carbonyl. nih.gov Conversely, at neutral or basic pH, the dehydration of the tetrahedral intermediate is slow due to a lack of sufficient protonation of the hydroxyl leaving group. researchgate.net

To accelerate oxime formation at physiological pH (around 7.4), nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed. researchgate.netresearchgate.net Aniline functions by first forming a protonated Schiff base with the carbonyl compound, which is more electrophilic and reacts more rapidly with the aminooxy nucleophile in a transimination reaction. researchgate.net

The thermodynamic stability of the resulting oxime bond depends on the structure of the carbonyl electrophile. Oximes formed from aromatic aldehydes and α-oxo acids are generally more stable than those formed from simple ketones like acetone. nih.gov

Table 1: Factors Influencing Oxime Formation Kinetics

Factor Effect on Reaction Rate Mechanism/Reason References
pH Optimal in slightly acidic range (pH 4-5) Balances availability of the free nucleophile with the need for acid catalysis for the dehydration step. nih.govresearchgate.net
Catalyst (e.g., Aniline) Significant rate acceleration at neutral pH Forms a more reactive Schiff base intermediate, facilitating transimination. nih.govresearchgate.net
Carbonyl Structure Aldehydes react faster than ketones Ketones are more sterically hindered and their carbonyl carbon is less electrophilic due to electron-donating alkyl groups. nih.gov

| Freezing | Rate can increase by two orders of magnitude | Freezing at -20°C can cause a more pronounced rate increase than aniline catalysis under neutral pH conditions. researchgate.netresearchgate.net | |

While the oxime bond is relatively stable, it can be further reduced to form an even more robust hydroxylamine (B1172632) linkage. This transformation enhances the stability of the conjugate, particularly against hydrolysis. The terminal oxyamine group can react with an aldehyde to form an oxime bond, and if a reductant is subsequently used, it will form a hydroxylamine linkage. broadpharm.com Common reducing agents like sodium borohydride (B1222165) can be employed for this purpose, reducing the C=N double bond of the oxime. nih.gov This reduction strategy is valuable in applications requiring long-term stability of the formed conjugate.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, such as benzene (B151609) derivatives. byjus.comlibretexts.org The molecule this compound is an aliphatic compound and therefore does not possess an aromatic ring to undergo this type of reaction.

However, if an aminooxy group were attached to an aromatic ring, it would be expected to influence the reaction's rate and regioselectivity. Due to the lone pairs on the oxygen atom, the -ONH₂ group would act as a π-donor through resonance, thereby activating the ring towards electrophilic attack. masterorganicchemistry.com This donation of electron density would stabilize the positively charged intermediate (the arenium ion) formed during the reaction. byjus.com As with other activating groups that donate electrons via resonance (like -OH and -OR), the aminooxy group would be an ortho, para-director, guiding incoming electrophiles to the positions ortho and para to itself on the aromatic ring.

Reactivity Profile of the Thiol Moiety in this compound

The thiol (-SH) group, also known as a sulfhydryl group or mercaptan, is a sulfur analog of an alcohol. ebsco.com It is a versatile functional group known for its nucleophilicity and its central role in redox chemistry. ebsco.com

The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). This high nucleophilicity allows it to participate in a variety of nucleophilic addition reactions. bath.ac.uk A key reaction for thiols is the Michael addition, which is the conjugate 1,4-addition to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is highly efficient for forming carbon-sulfur bonds. pkusz.edu.cn

The mechanism involves the deprotonation of the thiol by a base to generate the more nucleophilic thiolate anion. wikipedia.org The thiolate then attacks the β-carbon of the Michael acceptor, leading to an enolate intermediate which is subsequently protonated to yield the final 1,4-adduct. wikipedia.org Maleimides are a particularly common class of Michael acceptors used for thiol-specific bioconjugation, reacting readily with cysteine residues in proteins. nih.govthno.org

Table 2: Comparison of Nucleophiles in Michael Additions

Nucleophile General Reactivity Conditions Typical Michael Acceptors
Thiolate (RS⁻) Excellent Typically requires basic conditions to deprotonate the thiol. wikipedia.org α,β-Unsaturated ketones, esters, nitriles; Maleimides. wikipedia.orgthno.org
Amine (RNH₂) Good Can proceed under neutral or slightly basic conditions. α,β-Unsaturated carbonyls. wikipedia.org

| Alkoxide (RO⁻) | Moderate | Requires strong base to generate; reaction can be reversible. | Generally less common than thiol or amine additions. |

The thiol group is readily oxidized. Mild oxidation, for instance by air or gentle oxidizing agents, connects two thiol molecules to form a disulfide (-S-S-) bond. ebsco.com This reversible oxidation-reduction is a cornerstone of protein structure (in the case of cysteine) and cellular redox signaling involving molecules like glutathione. libretexts.org

A critical reaction in this context is thiol-disulfide exchange. This process involves the nucleophilic attack of a thiolate anion (from a molecule like this compound) on one of the sulfur atoms of a disulfide bond. nih.gov The reaction proceeds via an Sₙ2-like mechanism, passing through a transient, linear trisulfide-like transition state. nih.govrsc.org This results in the formation of a new disulfide and a new thiol. The reaction is highly dependent on pH, as the concentration of the reactive thiolate species increases at pH values above the pKa of the thiol group. nih.govresearchgate.net

Vigorous oxidation of the thiol group can lead to higher oxidation states of sulfur, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). ebsco.com

Table 3: Oxidation States of Sulfur in Thiol Chemistry

Compound Type General Formula Oxidation State of Sulfur Brief Description Reference
Thiol R-SH -2 The reduced form. ebsco.com
Disulfide R-S-S-R -1 Formed by mild oxidation of two thiols. ebsco.com
Sulfenic Acid R-SOH 0 First product of stronger oxidation. ebsco.com
Sulfinic Acid R-SO₂H +2 Product of further oxidation. ebsco.com

Thiol-Ene and Thiol-Yne Click Chemistry Applications

The thiol group of this compound is a prime candidate for participation in thiol-ene and thiol-yne click chemistry. These reactions are characterized by their high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, proceeding under mild conditions, often initiated by light or a radical initiator.

In a typical thiol-ene reaction, the thiol adds across a double bond (ene) via a radical-mediated mechanism. Similarly, in the thiol-yne reaction, the thiol adds across a triple bond (yne). While specific studies on this compound are not prevalent, the reactivity of the thiol group is expected to follow these established principles. The presence of the aminooxy group offers a secondary site for orthogonal conjugation, allowing for the sequential or simultaneous attachment of different molecular entities. For instance, the thiol could first react with an alkene-containing substrate, followed by the reaction of the aminooxy group with a carbonyl-containing molecule. This dual functionality is highly valuable in the synthesis of complex bioconjugates and functional materials.

Recent research has explored the use of thiol-ene reactions for the synthesis of radiopharmaceuticals, demonstrating the utility of this chemistry in creating stable linkages under mild conditions. thno.org This approach, termed a "chelate-then-click" strategy, could theoretically be adapted for this compound, where the thiol engages in a click reaction post-modification of the aminooxy group. thno.org

Interaction with Heavy Metal Ions and Metal Coordination Studies

The soft nature of the sulfur atom in the thiol group of this compound imparts a strong affinity for soft heavy metal ions such as gold, silver, mercury, and cadmium. This interaction is fundamental to the formation of self-assembled monolayers on gold surfaces and the functionalization of gold nanoparticles. louisville.edunih.gov

The coordination of this compound to a metal center can involve either the thiol alone or potentially chelation involving both the thiol and the aminooxy group, depending on the metal ion and the reaction conditions. The nitrogen and oxygen atoms of the aminooxy group can also act as coordination sites, although they are generally considered harder bases than the thiol's sulfur. This differential affinity allows for selective binding and can be exploited in the design of sensors for specific metal ions.

Studies on bifunctional aminooxy-thiol linkers have demonstrated their utility in immobilizing molecules onto gold nanoparticles. louisville.edu In such applications, the thiol group anchors the molecule to the gold surface, while the aminooxy group remains available for further reaction, for example, with a biomolecule containing an aldehyde or ketone.

Interplay and Orthogonality of Aminooxy and Thiol Functionalities in this compound

The coexistence of both an aminooxy and a thiol group within the same molecule raises important questions about their mutual influence and the potential for selective reactions. The ability to address one group while leaving the other intact, known as orthogonal reactivity, is a key feature of such bifunctional compounds.

Chemoselective Reactivity Studies in Complex Environments

The aminooxy group is renowned for its chemoselective reaction with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. louisville.edu This reaction is typically fast and proceeds under mild acidic conditions, and it is orthogonal to most other functional groups, including thiols. This high degree of selectivity has been leveraged in the development of heterobifunctional linkers for bioconjugation and the synthesis of radiolabeled compounds. thno.orgnih.govacs.org

For this compound, this chemoselectivity would allow for the specific conjugation of the aminooxy group to an aldehyde- or ketone-containing molecule, even in the presence of other reactive functionalities in a complex biological milieu. The thiol group would remain unreacted and available for subsequent modification, such as attachment to a surface or reaction with a maleimide-functionalized molecule. nih.govacs.org

The following table summarizes the expected chemoselective reactions of this compound:

Functional GroupReactive PartnerResulting Linkage
Aminooxy (-ONH2)Aldehyde (-CHO) / Ketone (C=O)Oxime (-O-N=C)
Thiol (-SH)Alkene (-C=C-)Thioether (-S-C-C-H)
Thiol (-SH)Alkyne (-C≡C-)Vinyl sulfide (B99878) (-S-C=C-H)
Thiol (-SH)MaleimideThioether
Thiol (-SH)Gold SurfaceThiolate-Au Bond

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the aminooxy and thiol groups in this compound introduces the possibility of intramolecular reactions. Depending on the stereochemistry of the molecule and the reaction conditions, intramolecular cyclization could occur. For example, under conditions that activate the thiol, it could potentially attack a transient electrophilic center derived from the aminooxy group, or vice versa.

While specific studies on the intramolecular pathways of this compound are not documented, analogous systems in organic chemistry suggest that the formation of five- or six-membered rings is often favored. The potential for such cyclizations would need to be considered when designing synthetic strategies utilizing this compound, as it could represent a competing reaction pathway. The likelihood of such events would be influenced by factors such as pH, solvent, and the presence of catalysts.

Elucidation of Reaction Pathways and Transition State Analysis

A detailed understanding of the reaction pathways and transition states for the reactions of this compound would require computational chemistry studies. Such analyses could provide insights into the activation energies for different competing reactions, such as the thiol-ene reaction versus potential intramolecular side reactions.

Transition state analysis could help to rationalize the observed chemoselectivity and predict the optimal conditions for achieving desired transformations. For example, by modeling the transition states for the reaction of the aminooxy group with a carbonyl and the thiol group with an alkene, one could theoretically determine the kinetic and thermodynamic favorability of each process under various conditions. While specific computational studies on this compound are not currently available in the literature, such investigations would be invaluable for fully harnessing the synthetic potential of this bifunctional molecule.

Design and Synthesis of 3 Aminooxy Butane 2 Thiol Derivatives and Analogues

Principles of Structure-Activity Relationship (SAR) Studies for Bifunctional Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.orgnih.gov For bifunctional compounds like 3-(aminooxy)butane-2-thiol, which possess two distinct reactive moieties (aminooxy and thiol), SAR analyses are particularly complex and informative. researchgate.net The goal is to understand how modifications to one part of the molecule influence the properties and activity of the other, as well as the molecule as a whole.

Key principles in SAR for such compounds include:

Spatial Relationship : The distance and relative orientation between the aminooxy and thiol groups are critical. Altering the butane (B89635) backbone can change this spatial arrangement, potentially enhancing or diminishing interactions with a biological target.

Independent and Cooperative Functions : Modifications can be designed to probe whether the two functional groups act independently or cooperatively. For instance, one group might be responsible for binding affinity while the other is involved in a covalent interaction or secondary binding event.

Reactivity Tuning : The nucleophilicity of the aminooxy group and the nucleophilicity/redox activity of the thiol group can be independently adjusted. For example, adding electron-withdrawing groups near one moiety can decrease its reactivity without significantly affecting the other.

A systematic SAR study involves creating a library of analogues where specific parts of the molecule are varied one at a time and assessing the impact on a desired outcome. nih.gov

Rational Design of Structural Analogues of this compound

Rational design is a strategic approach to creating new molecules with improved properties. nih.govplos.org For this compound, this involves targeted modifications to its three key components: the aminooxy moiety, the thiol moiety, and the butane backbone.

The aminooxy group (-ONH₂) is a potent nucleophile, significantly more so than a primary amine due to the "alpha effect". nih.govacs.org This reactivity is key to its common application in forming stable oxime bonds with aldehydes and ketones. iris-biotech.deglenresearch.com Modifications can be made to modulate this reactivity or to introduce new functionalities.

Substituted aminooxy ethers can be designed by replacing one or both hydrogens on the nitrogen atom.

N-Alkylation : Introducing alkyl groups (e.g., methyl, ethyl) on the nitrogen can increase steric hindrance, potentially improving selectivity for certain carbonyl compounds.

N-Acylation : Acylating the nitrogen forms an N-oxyamide, which alters the electronic properties and hydrogen bonding capability of the group.

PEGylation : Attaching a polyethylene (B3416737) glycol (PEG) chain can improve solubility and pharmacokinetic properties.

Modification TypeExample StructureRationale for Design
N-Alkylation 3-((Methylamino)oxy)butane-2-thiolIncrease steric bulk, modulate nucleophilicity.
N-Acylation N-(2-Mercaptobutan-3-yloxy)acetamideReduce nucleophilicity, introduce H-bond acceptor.
N-Aryl Substitution 3-((Phenylamino)oxy)butane-2-thiolIntroduce aromatic interactions (e.g., pi-stacking).

The thiol group (-SH) is a versatile functional group, known for its nucleophilicity and ability to form disulfide bonds. nih.govnih.gov However, free thiols can be readily oxidized and may lead to non-specific interactions. Converting the thiol to a thioether or disulfide can enhance stability and provide a mechanism for controlled release or specific targeting.

Thioether Analogues : Alkylating the sulfur atom to form a thioether (-S-R) "caps" the reactive thiol. This modification removes its ability to form disulfide bonds and significantly reduces its nucleophilicity, which can improve metabolic stability. The R-group can be selected to probe for additional binding interactions.

Disulfide Analogues : Forming a disulfide bond (-S-S-R) creates a linkage that is stable in many physiological environments but can be cleaved reductively (e.g., by intracellular glutathione). This makes disulfide analogues useful as prodrugs or as part of targeted delivery systems. nih.gov

Modification TypeExample StructureRationale for Design
Thioether 3-(Aminooxy)-2-(methylthio)butaneIncrease metabolic stability, remove redox activity.
Disulfide S-(3-(Aminooxy)butan-2-yl) benzenecarbodithioateCreate a cleavable bond for potential prodrug applications.
Thioester S-(3-(Aminooxy)butan-2-yl) ethanethioateMask the thiol group with a moiety that can be hydrolyzed by esterases.

The butane backbone dictates the spatial positioning of the aminooxy and thiol functionalities. Modifying this scaffold is a key strategy for optimizing interactions with a biological target.

Chain Length :

Shortening : A propane (B168953) backbone (3-(aminooxy)propane-2-thiol) would bring the functional groups closer together.

Lengthening : A pentane (B18724) or hexane (B92381) backbone would increase the distance between the groups, allowing them to span larger binding sites.

Branching : Introducing methyl or other small alkyl groups on the backbone can create steric constraints that lock the molecule into a specific conformation. This can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. nih.gov

Cyclic Analogues : Incorporating the backbone into a cyclic structure (e.g., a cyclobutane (B1203170) or cyclopentane (B165970) ring) severely restricts conformational freedom, which is a powerful tool for mapping the bioactive conformation of the molecule.

Thiol Bioisosteres : The thiol group can be replaced by other groups that can act as hydrogen bond donors or have similar steric profiles.

Hydroxyl Group (-OH) : A classic bioisostere. It removes the redox activity and high nucleophilicity of the thiol but maintains the ability to act as a hydrogen bond donor.

Amine Group (-NH₂) : Introduces a basic center and different hydrogen bonding patterns.

Tetrazole : Can act as a bioisostere for a thiol in contexts where an acidic proton is important, though it is structurally larger. youtube.com

Aminooxy Bioisosteres : The aminooxy group can be replaced by other nucleophilic groups.

Hydrazine (-NHNH₂) : Maintains the alpha effect, resulting in a highly nucleophilic group that forms hydrazone linkages with carbonyls.

Hydroxylamine (B1172632) (-NHOH) : Offers a different electronic and steric profile while still being capable of forming specific interactions.

Original GroupBioisosteric ReplacementRationale for Replacement
Thiol (-SH) Hydroxyl (-OH)Reduce reactivity/oxidation, maintain H-bonding.
Amine (-NH₂)Introduce basicity, alter H-bonding geometry.
**Aminooxy (-ONH₂) **Hydrazine (-NHNH₂)Maintain high nucleophilicity, form stable hydrazones.
Hydroxylamine (-NHOH)Modulate reactivity and steric profile.

Synthetic Routes to Diverse this compound Derivatives

The synthesis of this compound derivatives requires flexible and robust chemical strategies that allow for the introduction of diversity at various positions. Solid-phase and solution-phase methods can be employed, often relying on orthogonal protecting group strategies to selectively modify one functional group in the presence of the other. mdpi.com

A common retrosynthetic approach might start from a commercially available butene epoxide or a related chiral building block. A general synthetic scheme is outlined below:

General Synthetic Strategy:

Epoxide Ring-Opening : Start with a chiral epoxide like (2R,3R)-2,3-epoxybutane. The ring can be opened regioselectively by a protected thiol nucleophile (e.g., potassium thioacetate) to install the thioester at the C2 position.

Introduction of the Aminooxy Precursor : The resulting alcohol at the C3 position can be converted to a leaving group (e.g., a mesylate or tosylate). Subsequent nucleophilic substitution with a protected aminooxy species, such as N-hydroxyphthalimide, installs the nitrogen-oxygen bond.

Deprotection : The final step involves the removal of the protecting groups. The phthalimide (B116566) group is typically removed with hydrazine, and the thioacetate (B1230152) is hydrolyzed under basic conditions to liberate the free thiol.

This modular approach allows for the introduction of diversity. For example:

Different thio-nucleophiles can be used in Step 1 to generate thioether analogues directly.

Various N-substituted N-hydroxyphthalimides can be used in Step 2 to create N-substituted aminooxy derivatives.

The final free thiol and aminooxy groups can be selectively derivatized using appropriate reaction conditions (e.g., pH control) to build further complexity.

Parallel Synthesis and Combinatorial Approaches

The generation of extensive libraries of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. nih.govresearchgate.net Parallel synthesis and combinatorial chemistry are powerful strategies employed to rapidly produce a multitude of distinct molecules from a common scaffold, such as this compound. imperial.ac.ukwikipedia.org These approaches facilitate the systematic exploration of structure-activity relationships (SAR) by introducing molecular diversity at specific points on the core structure.

In the context of this compound, the molecule presents two primary points for diversification: the terminal amino group of the aminooxy moiety and the thiol group. This bifunctionality allows for the attachment of a wide array of chemical building blocks to generate a focused library of derivatives. Parallel synthesis involves the simultaneous creation of these compounds in separate reaction vessels, often arranged in microtiter plates, where the identity of each product is known by its position. nih.gov

A common strategy involves immobilizing the this compound scaffold onto a solid support, which facilitates purification by simple filtration and washing steps. nih.gov Alternatively, liquid-phase combinatorial synthesis can be employed, using soluble polymer supports or other techniques that allow for high-throughput purification. nih.gov

The design of a combinatorial library based on this scaffold would involve reacting the core molecule with sets of diverse building blocks. For example:

Acylation of the Aminooxy Group: The amino group can be acylated with a library of carboxylic acids (R¹-COOH) to form stable amide-like linkages.

Alkylation/Arylation of the Thiol Group: The thiol group can be reacted with a library of electrophiles, such as alkyl halides (R²-X) or aryl halides, to form thioether derivatives.

By combining a set of 'n' carboxylic acids and 'm' alkyl halides, a library of n x m distinct compounds can be generated. This systematic approach allows for the efficient synthesis of hundreds or even thousands of compounds, which can then be screened for desired biological activities. nih.gov

Table 1: Illustrative Combinatorial Library Design for this compound Derivatives

Core ScaffoldR¹ Building Block (Acylating Agents)R² Building Block (Alkylating Agents)Resulting Derivative Structure
Acetic AcidMethyl Iodide
Benzoic AcidMethyl Iodide
Acetic AcidBenzyl Bromide
Benzoic AcidBenzyl Bromide

Note: The structures in this table are representative examples of the diversification strategy.

Applications of 3 Aminooxy Butane 2 Thiol As a Chemical Probe and Bioconjugation Reagent in Research

Development of 3-(Aminooxy)butane-2-thiol as a Heterobifunctional Cross-Linking Reagent

Heterobifunctional cross-linking reagents are indispensable tools for creating well-defined bioconjugates. creative-biolabs.com The development of reagents like this compound, which possess two different reactive groups, allows for controlled, multi-step conjugation workflows that minimize the formation of undesirable homodimers or polymers. creative-biolabs.com The aminooxy moiety provides a bioorthogonal handle for reaction with carbonyl groups, which can be found in glycoproteins after periodate oxidation or introduced site-specifically into proteins. nih.gov The thiol group, on the other hand, offers a nucleophilic handle for reaction with a variety of electrophilic partners.

The synthesis of such heterobifunctional linkers is a key aspect of their development. For instance, a similar heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, was synthesized to combine an aldehyde-reactive aminooxy group with a thiol-reactive maleimide group. nih.gov This highlights a common strategy where a stable precursor is functionalized with the desired reactive groups. The development of this compound would follow similar synthetic principles, aiming to produce a stable and efficient cross-linking reagent.

Conjugation to Peptides and Proteins for in vitro Studies

The dual functionality of this compound makes it highly suitable for the conjugation of peptides and proteins in vitro. The aminooxy group can be used to couple the linker to a peptide or protein containing a carbonyl group, forming a stable oxime bond. nih.gov Subsequently, the thiol group on the other end of the linker is available for conjugation to a second biomolecule or a reporter molecule.

For example, a study demonstrated the use of an aminooxy-thiol heterobifunctional linker for coupling saccharides to proteins. nih.gov In this approach, the thiol end of the linker was first reacted with a bromoacetylated protein to introduce aminooxy groups via a stable thioether linkage. The resulting aminooxylated protein was then condensed with aldehyde or keto-derivatized carbohydrates to form the final conjugate. This two-step process allows for precise control over the conjugation reaction. Similarly, this compound can be employed to first react with a carbonyl-containing peptide and then the exposed thiol can be conjugated to another molecule of interest, such as a protein or a drug molecule.

The efficiency of such conjugation reactions is a critical parameter. Research on a related linker, N-[4-(aminooxy)butyl]maleimide, showed high labeling yields when conjugated to a thiol-containing tripeptide, glutathione (GSH), and a 5'-thiol-functionalized oligodeoxynucleotide. nih.gov This demonstrates the potential for high-efficiency conjugations using aminooxy-thiol based linkers.

Table 1: Representative in vitro Conjugation Reactions using Aminooxy-Thiol Linkers

Biomolecule 1 (Functional Group)Biomolecule 2 (Functional Group)LinkerConjugation ChemistryResulting LinkageReference
Aldehyde-tagged ProteinThiol-containing PeptideThis compound1. Oxime formation 2. Thioether formationOxime and Thioether nih.gov
Bromoacetylated ProteinKeto-derivatized CarbohydrateAminooxy-thiol linker1. Thioether formation 2. Oxime formationThioether and Oxime nih.gov
Thiol-containing Peptide (GSH)Aldehyde-functionalized ProbeN-[4-(aminooxy)butyl]maleimide1. Maleimide-thiol reaction 2. Oxime formationThioether and Oxime nih.gov

Linker Design for Site-Selective Modification of Biomolecules

Site-selective modification of biomolecules is crucial for understanding their function and for the development of targeted therapeutics. nih.gov The distinct reactivity of the aminooxy and thiol groups in this compound allows for highly selective modifications. The aminooxy group's reaction with aldehydes and ketones is bioorthogonal, meaning it does not cross-react with other functional groups typically found in biological systems. nih.gov This enables the specific labeling of proteins that have been engineered to contain a carbonyl group at a specific site.

One common method for introducing a site-specific aldehyde is the "aldehyde tag" technology. nih.gov This involves the enzymatic conversion of a specific cysteine residue within a defined consensus sequence to a formylglycine residue, which contains an aldehyde group. nih.gov this compound can then be used to selectively label this aldehyde-tagged protein. The thiol group of the linker can subsequently be used to attach other molecules, such as fluorescent dyes or drugs, in a site-specific manner.

The design of the linker itself, including its length and flexibility, is also a critical aspect of site-selective modification. The butane (B89635) backbone of this compound provides a certain spatial separation between the two conjugated molecules, which can be important for maintaining their biological activity. The choice of the thiol-reactive partner also plays a role in the stability and properties of the final conjugate. For instance, reaction with a maleimide results in a stable thioether bond, which is generally resistant to cleavage under physiological conditions.

Utilization in Activity-Based Protein Profiling (ABPP) and Enzyme Mechanism Elucidation

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex proteomes. nih.gov While ABPP probes have been extensively developed for certain enzyme classes like hydrolases, the development of probes for other enzyme families, such as oxidoreductases, remains an active area of research. rsc.org

A heterobifunctional probe like this compound could be adapted for ABPP applications. The thiol group could serve as a nucleophilic "warhead" to target and covalently modify the active site of certain enzymes. For instance, some enzymes have reactive cysteine residues in their active sites that can be targeted by thiol-reactive electrophiles. In a two-step ABPP approach, the thiol end of this compound could first react with the enzyme's active site. The aminooxy group would then serve as a bioorthogonal handle for the subsequent attachment of a reporter tag, such as biotin for affinity purification or a fluorophore for visualization. mdpi.com This two-step labeling strategy can be advantageous as it allows for the use of smaller, more cell-permeable probes for the initial labeling step.

The ability to attach different reporter groups via the aminooxy handle provides flexibility in experimental design for enzyme mechanism elucidation. For example, after labeling an enzyme with this compound, different analytical tags could be introduced to facilitate mass spectrometry-based identification of the labeled protein and the specific site of modification, providing insights into the enzyme's active site architecture and catalytic mechanism.

Role in Bioorthogonal Chemistry for Labeling and Imaging in Cellular Systems (Preclinical Models)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The reaction between an aminooxy group and an aldehyde or ketone is a well-established bioorthogonal ligation. nih.gov This makes this compound a valuable tool for labeling and imaging biomolecules in cellular systems.

In a typical bioorthogonal labeling experiment, a biomolecule of interest is first metabolically or genetically engineered to incorporate a carbonyl group. For example, cells can be fed with unnatural sugars containing a ketone group, which are then incorporated into cell surface glycans. nih.gov Subsequent treatment of the cells with a probe containing an aminooxy group, such as a derivative of this compound, allows for the specific labeling of these modified glycans. The thiol group on the probe can be pre-functionalized with a reporter molecule, such as a fluorescent dye, for imaging purposes.

Development of Fluorescently Tagged this compound Probes

To be useful for cellular imaging, this compound needs to be derivatized with a fluorescent reporter. This can be achieved by reacting the thiol group with a thiol-reactive fluorescent dye, such as a maleimide or iodoacetamide derivative of a common fluorophore (e.g., fluorescein, rhodamine, or cyanine dyes). thermofisher.com The resulting fluorescently tagged probe would possess an aminooxy group for bioorthogonal reaction with carbonyl-labeled biomolecules in cells.

The choice of fluorophore is critical and depends on the specific imaging application, including the desired excitation and emission wavelengths and the photophysical properties of the dye. thermofisher.com The development of such probes would involve the synthesis and purification of the fluorescently tagged this compound and subsequent validation of its reactivity and specificity in cellular imaging experiments. For instance, a turn-on fluorescent probe for the detection of thiol-containing amino acids has been developed, where the reaction with the thiol leads to a significant increase in fluorescence, demonstrating the potential for creating environmentally sensitive probes. doi.org

Table 2: Potential Fluorescently Tagged Probes Derived from this compound

Fluorophore (Thiol-Reactive Group)Probe Name (Conceptual)Excitation Max (nm)Emission Max (nm)Application
Fluorescein-5-maleimideFITC-(thiol)-3-(aminooxy)butane~494~518Fluorescence Microscopy, Flow Cytometry
Rhodamine B iodoacetamideRBITC-(thiol)-3-(aminooxy)butane~544~576Confocal Microscopy, FRET
Cyanine5 maleimideCy5-(thiol)-3-(aminooxy)butane~649~670In Vivo Imaging, Super-Resolution Microscopy

Application in Affinity Capture and Proteomic Studies

The dual functionality of this compound also lends itself to applications in affinity capture and proteomics. By attaching an affinity tag, such as biotin, to the thiol group, a bifunctional probe can be created for the selective enrichment of carbonyl-containing biomolecules.

In a typical affinity capture experiment, a cellular lysate containing carbonyl-labeled proteins would be incubated with the biotinylated this compound probe. The aminooxy group of the probe would react with the carbonyl groups on the target proteins, forming a stable oxime linkage. The biotinylated proteins can then be selectively captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry. This approach allows for the proteome-wide identification of proteins that have been modified with a carbonyl tag.

A similar strategy has been described using a primary amine-specific reagent containing a biotin moiety and a cleavable disulfide bond for the enrichment and quantitation of labeled peptides. nih.gov The use of a linker with a cleavable component, which could be incorporated into the design of a this compound derivative, can facilitate the elution of captured proteins from the affinity matrix. This type of proteomic approach is valuable for identifying subsets of proteins involved in specific biological processes or for identifying the targets of small molecule drugs.

Application in Macromolecular and Material Science Research

The unique bifunctional nature of this compound, possessing both a nucleophilic thiol group and a chemoselective aminooxy group, positions it as a versatile building block in macromolecular and material science. This dual reactivity allows for orthogonal or sequential conjugation strategies, enabling the precise engineering of complex macromolecular architectures and functional materials.

The surface functionalization of polymers and nanomaterials is critical for tailoring their physicochemical and biological properties. mdpi.comresearchgate.net this compound offers a dual-handle approach for such modifications, allowing for the introduction of diverse functionalities onto a single scaffold.

The thiol group can participate in highly efficient "click" chemistry reactions, such as thiol-ene and thiol-Michael additions. rsc.orgnih.gov These reactions are known for their high yields, rapid reaction rates, and compatibility with a wide range of functional groups. rsc.orgnih.gov For instance, the thiol moiety can react with polymers or nanomaterials bearing alkene or alkyne functionalities to form stable thioether linkages. This approach has been successfully employed to create functional nanoparticles and modify polymer surfaces. rsc.orgacs.org

Concurrently, the aminooxy group provides a powerful tool for chemoselective ligation with molecules containing aldehyde or ketone groups, forming a stable oxime linkage. nih.govbiotium.com This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for the immobilization of sensitive biomolecules like glycoproteins. nih.govbiotium.com The stability of the oxime bond is a significant advantage over less stable hydrazone linkages. biotium.com

The presence of both functional groups on this compound allows for a modular approach to functionalization. For example, a polymer backbone could first be modified with this compound via its thiol group. The now-appended aminooxy groups can then be used to attach other molecules, such as peptides, carbohydrates, or fluorescent dyes, that have been engineered to contain an aldehyde or ketone handle. nih.gov This strategy enables the creation of multifunctional materials with precisely controlled composition and architecture.

Table 1: Potential Reactions for Polymer and Nanomaterial Functionalization using this compound

Functional GroupReaction TypeReacts WithLinkage FormedKey Features
Thiol (-SH) Thiol-ene Radical AdditionAlkenesThioetherHigh efficiency, can be initiated by light or heat. nih.gov
Thiol-Michael AdditionElectron-deficient alkenes (e.g., acrylates, maleimides)Thioether"Click" chemistry characteristics, high yield under mild conditions. rsc.org
Aminooxy (-ONH₂) Oxime LigationAldehydes, KetonesOximeHighly chemoselective, forms a very stable bond, proceeds under mild aqueous conditions. nih.govbiotium.com

Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers, are of great interest for a variety of applications. nih.govacs.org The functional groups of this compound can be exploited to design and fabricate such responsive systems.

The thiol group is central to the development of redox-responsive materials. nih.govencyclopedia.pub Thiols can be reversibly oxidized to form disulfide bonds. This thiol-disulfide interchange is a dynamic covalent reaction that can be triggered by changes in the redox environment. nih.govencyclopedia.pub By incorporating this compound into a polymer network, the thiol groups can be crosslinked through oxidation to form disulfide bonds. The resulting material can be designed to degrade or swell in a reducing environment, such as that found inside cells, due to the cleavage of these disulfide bonds back to thiols. nih.gov This property is particularly useful for controlled drug delivery applications.

The oxime linkage formed by the aminooxy group, while generally stable, can also be incorporated into pH-sensitive systems. Certain oxime bonds can be engineered to be cleavable under acidic conditions. By linking molecules to a polymer or nanomaterial via an acid-labile oxime bond derived from this compound, a pH-responsive release system can be created. This is relevant for targeting acidic environments like tumors or endosomes.

Furthermore, the dual functionality allows for the creation of multi-responsive systems. For example, a hydrogel could be synthesized where the primary network is formed via disulfide crosslinks (redox-responsive) and therapeutic molecules are tethered to the network via pH-sensitive oxime linkages. Such a material would require both a reducing environment and an acidic pH to release its payload, offering a higher degree of control. The incorporation of thiols and other responsive moieties is an emerging technique for creating multi-stimuli-responsive materials. nih.govencyclopedia.pub

Table 2: Potential Stimuli-Responsive Systems Incorporating this compound

Functional GroupStimulusResponsive MechanismPotential Application
Thiol (-SH) Redox (e.g., glutathione)Reversible thiol-disulfide interchange. nih.govencyclopedia.pubControlled drug release, self-healing materials.
Oxime Linkage pH (acidic)Hydrolysis of the oxime bond.Targeted drug delivery to acidic tissues.
Dual-Functionality Redox and pHSequential or simultaneous response of disulfide and oxime linkages.Multi-responsive "smart" materials with enhanced targeting specificity. nih.govencyclopedia.pub

Biochemical Interactions and Molecular Mechanisms in Vitro and Preclinical Models

Investigation of 3-(Aminooxy)butane-2-thiol's Molecular Targets and Binding Affinities

There is no published research identifying the specific molecular targets of this compound.

Enzyme Inhibition and Activation Mechanisms

No studies have been found that investigate the effects of this compound on enzyme activity. Generally, aminooxy compounds are known to be potent inhibitors of pyridoxal-5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. The aminooxy group can react with the aldehyde group of PLP, forming a stable oxime, thereby inactivating the enzyme. The thiol group could potentially interact with metal ions in metalloenzymes or participate in redox-sensitive regulatory mechanisms of certain enzymes. However, without experimental data, these remain theoretical possibilities for this compound.

Protein-Ligand Binding Analysis via Biophysical Methods

There are no available biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, that characterize the binding of this compound to any protein.

Modulation of Cellular Pathways and Biochemical Cascades (In Vitro Studies)

No in vitro studies have been published that examine the effects of this compound on cellular pathways.

Effects on Redox Homeostasis and Oxidative Stress Pathways

The presence of a thiol group suggests that this compound could participate in redox reactions within a cell. Thiols are known to be important antioxidants, capable of scavenging reactive oxygen species (ROS) and maintaining the reduced state of other molecules, such as glutathione. However, without experimental evidence, it is unknown whether this compound would act as a pro-oxidant or antioxidant in a cellular context.

Role in Post-Translational Modifications of Proteins

There is no information on whether this compound can induce or interfere with post-translational modifications of proteins. The thiol group could theoretically participate in S-thiolation, a reversible modification where a low-molecular-weight thiol forms a mixed disulfide with a cysteine residue on a protein, which can alter protein function. The aminooxy group is not a common participant in known post-translational modifications.

Enzymatic Biotransformation and Metabolic Fate in Model Systems (Preclinical, in vitro only)

The metabolic fate of this compound has not been investigated in any preclinical in vitro model systems. Potential metabolic pathways could involve oxidation of the thiol group to form disulfides or further oxidation to sulfinic and sulfonic acids. The carbon skeleton could also be subject to various phase I and phase II metabolic transformations.

Identification of Enzymatic Pathways for Derivatization or Degradation

There is currently no scientific literature that identifies or describes the enzymatic pathways involved in the derivatization or degradation of This compound . The compound's structure, featuring both a thiol (-SH) and an aminooxy (-O-NH2) group, suggests several potential metabolic routes. Thiol groups are known to undergo oxidation, methylation, and conjugation with glutathione, catalyzed by various oxidoreductases, methyltransferases, and glutathione S-transferases, respectively. The aminooxy group is a known potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as decarboxylases and transaminases, by forming a stable oxime linkage with the PLP cofactor. However, whether This compound acts as a substrate or an inhibitor for such enzymes has not been investigated. Without experimental data from in vitro or preclinical studies, any description of its metabolic pathway would be purely speculative.

Enzyme Kinetics of Relevant Biological Reactions

Consistent with the absence of identified metabolic pathways, there is no available data on the enzyme kinetics related to This compound . To characterize the interaction of this compound with any potential enzyme, kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) would need to be determined. Such studies would elucidate the affinity of the enzyme for This compound and the efficiency of its catalytic conversion. For instance, if it were found to be a substrate for a particular enzyme, these kinetic values would be crucial for understanding its biological processing rate. Conversely, if it acts as an enzyme inhibitor, the inhibition constant (Ki) would quantify its potency. As no such studies have been published, a data table of kinetic parameters cannot be compiled.

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Aminooxy Butane 2 Thiol

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Intermediate Characterization

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the study of 3-(Aminooxy)butane-2-thiol, providing highly accurate mass measurements that facilitate the determination of elemental compositions. nih.gov This capability is fundamental for identifying the parent compound, its metabolites, and transient intermediates formed during chemical reactions. Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap mass spectrometry offer the requisite mass accuracy (typically <5 ppm) to distinguish between ions of very similar nominal mass. nih.gov

In metabolic studies, HR-MS can identify biotransformations of this compound. The thiol group is susceptible to oxidation, leading to metabolites such as the corresponding sulfenic acid, sulfinic acid, or sulfonic acid. It can also form disulfides with endogenous thiols like glutathione. The aminooxy group can undergo various metabolic reactions as well. HR-MS can detect the mass shifts associated with these modifications, allowing for the confident assignment of molecular formulas to the metabolites. chromatographyonline.commdpi.com

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns. mdpi.com By inducing fragmentation of the parent ion and analyzing the resulting product ions, researchers can pinpoint the site of metabolic modification. For instance, fragmentation patterns can differentiate between oxidation on the sulfur atom versus hydroxylation on the butyl chain. This level of detail is critical for understanding the compound's metabolic fate. researchgate.net Similarly, HR-MS is used to capture and characterize short-lived reaction intermediates during synthesis or conjugation reactions, providing mechanistic insights that are otherwise difficult to obtain. nih.gov

Table 1: Predicted m/z Values for this compound and its Potential Oxidative Metabolites in Positive Ion Mode HR-MS This table presents hypothetical data for illustrative purposes.

CompoundMolecular FormulaModificationPredicted [M+H]⁺ m/z
This compoundC₄H₁₁NOSParent Compound122.0634
Sulfenic Acid DerivativeC₄H₁₁NO₂S+O138.0583
Sulfinic Acid DerivativeC₄H₁₁NO₃S+O₂154.0532
Sulfonic Acid DerivativeC₄H₁₁NO₄S+O₃170.0481
Disulfide DimerC₈H₂₀N₂O₂S₂Dimerization, -2H241.1042

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of this compound. researchgate.net One-dimensional ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom, while techniques like COSY and HSQC establish connectivities between them.

For conformational analysis, advanced NMR experiments are employed. The rotational freedom around the C2-C3, C2-S, and C3-O bonds means the molecule can exist in various conformations (rotamers) in solution. auremn.org.brnih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons that are close to each other, providing crucial distance constraints for determining the predominant solution-state conformation. mdpi.com Furthermore, the measurement of scalar coupling constants (J-couplings) can provide information about dihedral angles, further refining the conformational model. copernicus.org

NMR is also exceptionally well-suited for real-time reaction monitoring. nih.govresearchgate.net By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified by integrating the signals corresponding to unique protons or carbons in each species. This allows for the precise determination of reaction kinetics and the identification of any intermediates that accumulate to observable concentrations. bath.ac.uk For example, in a conjugation reaction, the disappearance of the characteristic S-H proton signal and the appearance of new signals corresponding to the conjugated product can be tracked. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents hypothetical data for illustrative purposes.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (CH₃-C2)~1.35 (d)~20.5
C2 (CH-SH)~3.10 (m)~45.0
C3 (CH-ONH₂)~3.95 (m)~78.0
C4 (CH₃-C3)~1.20 (d)~18.0
SH~1.60 (d)-
ONH₂~5.40 (s, broad)-

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uci.edusemanticscholar.org These techniques are complementary and highly useful for studying this compound.

The key functional groups in this molecule have distinct vibrational signatures. The thiol (S-H) stretch typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹, a region that is often free from other interfering signals. researchgate.netmdpi.com The N-H stretching vibrations of the aminooxy group are expected in the 3200-3400 cm⁻¹ region, while the C-S stretch gives a weak band around 600-700 cm⁻¹. ias.ac.in

These techniques are particularly valuable for monitoring chemical transformations. For example, during an oxidation reaction or the formation of a thioether or disulfide bond, the characteristic S-H stretching band at ~2560 cm⁻¹ would disappear, providing clear evidence that the thiol group has reacted. researchgate.net Similarly, if the aminooxy group participates in oxime ligation, changes in the N-H and N-O stretching regions would be observed. By tracking the intensity of these characteristic bands over time, reaction progress can be monitored.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound This table presents expected frequency ranges based on general spectroscopic data.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
N-H (in -ONH₂)Stretch3200 - 3400Medium
C-H (alkyl)Stretch2850 - 3000Strong
S-H (thiol)Stretch2550 - 2600Weak
N-O (aminooxy)Stretch850 - 930Medium-Strong
C-S (thiol)Stretch600 - 700Weak

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring during synthesis and bioconjugation

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for these purposes.

HPLC, particularly in reversed-phase mode with a C18 column, is well-suited for assessing the purity of synthesized this compound. The compound can be separated from starting materials, reagents, and byproducts, with detection typically performed using UV-Vis (if a chromophore is present or introduced) or mass spectrometry (LC-MS). The area of the chromatographic peak is proportional to the concentration, allowing for quantitative determination of purity.

During synthesis or bioconjugation reactions, HPLC is invaluable for monitoring progress. nih.gov Small aliquots of the reaction mixture can be withdrawn at different time points and analyzed. The decrease in the peak area of the starting material and the corresponding increase in the product peak area provide a quantitative measure of reaction conversion over time. nih.govnih.gov In bioconjugation, HPLC (often size-exclusion chromatography) can separate the modified protein from the unreacted small molecule and the unmodified protein.

Gas Chromatography may also be used, although the polarity and potential thermal lability of this compound might necessitate derivatization to a more volatile and stable form prior to analysis. GC coupled with a mass spectrometer (GC-MS) provides excellent separation and definitive identification of components in a mixture.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Biomolecular Complexes with this compound

To understand how this compound interacts with biological macromolecules such as proteins, high-resolution structural techniques are required. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for this purpose. nih.govnih.gov

X-ray crystallography can provide an atomic-resolution three-dimensional structure of a biomolecule, but it requires the formation of a well-ordered crystal. nih.gov If this compound is bound (either covalently or non-covalently) to a protein that can be crystallized, this technique can reveal the precise binding mode. It can show the exact conformation of the ligand in the binding site and detail all the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.

Cryo-electron microscopy has emerged as a powerful alternative, especially for large, flexible, or heterogeneous protein complexes that are difficult to crystallize. americanpeptidesociety.orgnih.govnih.gov The technique involves flash-freezing the biomolecular complex in a thin layer of vitreous ice and imaging it with an electron microscope. americanpeptidesociety.orgucl.ac.uk Computational reconstruction of thousands of particle images yields a 3D density map of the complex. wiley.com Recent advances have pushed the resolution of cryo-EM into the near-atomic range, allowing for the detailed visualization of how this compound is situated within its binding pocket on a large protein or protein complex. nih.govucl.ac.uk

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Determination

The this compound molecule possesses two chiral centers at the C2 and C3 positions, meaning it can exist as four distinct stereoisomers. Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration (R/S assignment) of these stereocenters. libretexts.org

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of wavelength. libretexts.orgresearchgate.net The resulting curve, particularly its shape and sign near an absorption band (a phenomenon known as the Cotton effect), is characteristic of the molecule's stereochemistry.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) in the regions where the molecule has a chromophore. libretexts.orgrsc.org

For this compound, the weak electronic transitions associated with the thiol and aminooxy groups can serve as probes. The sign of the observed Cotton effect in the CD spectrum can be compared with data from molecules of known configuration or with the results of quantum chemical calculations to assign the absolute stereochemistry of a purified enantiomer. This non-destructive technique is crucial for ensuring the stereochemical purity of the compound, which is often vital for its intended biological activity.

Computational Chemistry and Molecular Modeling of 3 Aminooxy Butane 2 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "3-(Aminooxy)butane-2-thiol". Methods such as Density Functional Theory (DFT) are employed to solve the electronic structure of the molecule, providing insights into its stability and reactivity. These calculations can determine various molecular properties and reactivity descriptors.

Key electronic properties and reactivity descriptors that can be calculated for "this compound" include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electron Density and Electrostatic Potential: Mapping the electron density helps identify electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map visually represents the regions most likely to be involved in electrophilic or nucleophilic attacks.

Global Reactivity Descriptors: These are derived from the conceptual DFT framework and provide a quantitative measure of the molecule's reactivity. Important descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Illustrative Data Table for Quantum Chemical Calculations: Note: The following table contains hypothetical values for "this compound" to illustrate the type of data generated from quantum chemical calculations, as specific experimental or calculated data for this compound is not readily available in public literature.

Parameter Value Unit
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Electronegativity (χ) 2.65 eV
Chemical Hardness (η) 3.85 eV

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "this compound", MD simulations can provide critical insights into its dynamic behavior, conformational preferences, and interactions with its environment, particularly in a solvent like water.

Conformational Sampling: "this compound" possesses several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure.

Molecular Docking Studies with Protein Targets and Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound", docking studies are essential for identifying potential protein targets and understanding its mechanism of action at a molecular level.

Binding Pose Prediction: Docking algorithms sample a large number of possible orientations and conformations of "this compound" within the active site of a target protein. The most favorable binding poses are then ranked based on a scoring function that estimates the binding affinity.

Interaction Analysis: Once a plausible binding pose is identified, the specific interactions between the ligand and the protein can be analyzed in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential covalent interactions that the thiol group might form with amino acid residues like cysteine. nih.govebi.ac.uk Thiol groups are known to be particularly reactive and can be important for binding to the active sites of certain enzymes. nih.gov

Virtual Screening: Molecular docking can be used to screen large libraries of compounds against a specific protein target. In the context of "this compound", this could involve docking it against a panel of known enzymes that are modulated by thiol-containing molecules to hypothesize its potential biological targets.

Illustrative Data Table for Molecular Docking Results: Note: This table presents hypothetical data for docking "this compound" against a generic protein kinase to illustrate the output of such a study.

Parameter Value
Binding Affinity -7.2 kcal/mol
Interacting Residues LYS72, GLU91, LEU148
Hydrogen Bond Donors Aminooxy group

Cheminformatics and Virtual Screening for Discovery of Related Scaffold Architectures

Cheminformatics involves the use of computational methods to analyze chemical data. In the context of "this compound", cheminformatics tools can be used for virtual screening to identify other molecules with similar structural features or predicted properties.

Similarity Searching: Based on the 2D or 3D structure of "this compound", large chemical databases can be searched for molecules with a high degree of structural similarity. This can help in identifying commercially available analogs or compounds that might share a similar biological activity profile.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that are responsible for a molecule's biological activity. By creating a pharmacophore model based on the key features of "this compound" (e.g., hydrogen bond donors/acceptors, hydrophobic centers), virtual screening can identify diverse scaffolds that fit this model.

Machine Learning Models: Predictive models can be built using machine learning algorithms trained on datasets of molecules with known activities. These models can then be used to predict the potential biological activities or properties of "this compound" and to screen for other molecules with similar predicted profiles.

In Silico Prediction of Reaction Outcomes and Selectivity

Computational methods can be employed to predict the outcomes and selectivity of chemical reactions involving "this compound". This is particularly useful for planning synthetic routes or understanding its metabolic fate.

Reaction Pathway Modeling: Quantum chemical calculations can be used to model the potential energy surface of a reaction involving "this compound". This allows for the determination of activation energies and the identification of the most likely reaction pathways and products.

Regio- and Stereoselectivity Prediction: For reactions where multiple products are possible, computational models can predict the regioselectivity (which part of the molecule reacts) and stereoselectivity (the 3D orientation of the product). This is often achieved by comparing the activation energies of the different possible reaction pathways.

Metabolic Prediction: In silico tools can predict the potential metabolic transformations that "this compound" might undergo in a biological system. These tools often use databases of known metabolic reactions and algorithms to predict which sites on the molecule are most likely to be modified by metabolic enzymes.

Future Directions and Emerging Research Avenues for 3 Aminooxy Butane 2 Thiol

Exploration of Unconventional Reactivity and Novel Synthetic Transformations

The distinct electronic properties of the aminooxy and thiol groups within the same small molecule scaffold present opportunities for novel synthetic strategies. The aminooxy group, known for its heightened nucleophilicity compared to standard amines due to the alpha-effect, readily participates in oxime ligation with aldehydes and ketones. acs.orgiris-biotech.de This reaction is a cornerstone of click chemistry due to its high selectivity and stability of the resulting oxime bond under physiological conditions. researchgate.netlouisville.edu The thiol group offers a complementary reactive handle, capable of forming stable thioethers (e.g., via reaction with maleimides), participating in disulfide exchanges, or binding to metal surfaces. nanocs.netnih.gov

Future research is poised to explore the synergistic or competitive reactivity of these two groups. For instance, investigations could focus on developing one-pot, multi-step reactions where the differential reactivity of the two groups is exploited under varying pH or catalyst conditions. A potential area of exploration is the intramolecular interaction between the thiol and the oxime linkage once formed, which could lead to novel cyclization or rearrangement products not accessible through intermolecular pathways. Such unconventional transformations could yield unique heterocyclic scaffolds for drug discovery and materials science.

Functional GroupReactive PartnerResulting LinkageKey Features
Aminooxy (-ONH₂)Aldehyde (-CHO), Ketone (>C=O)Oxime (-O-N=C)High selectivity, stable bond, works in aqueous media. researchgate.netlouisville.edu
Thiol (-SH)MaleimideThioetherHigh selectivity, stable bond. nih.gov
Thiol (-SH)Haloacetamide/IodoacetamideThioetherCovalent and stable linkage. thermofisher.com
Thiol (-SH)Other Thiols (oxidative)Disulfide (-S-S-)Reversible, redox-sensitive linkage. nih.gov
Thiol (-SH)Gold (Au) SurfacesAu-S BondStrong interaction for surface immobilization. louisville.edu

Integration into Advanced Bioanalytical Platforms and High-Throughput Screening Methodologies

The orthogonal reactivity of 3-(Aminooxy)butane-2-thiol makes it an ideal candidate for the development of advanced bioanalytical platforms. The thiol group can serve as an anchor to immobilize the molecule onto gold-coated surfaces for applications like Surface Plasmon Resonance (SPR) or onto microarrays. louisville.edunanocs.net The exposed aminooxy group is then available to selectively capture carbonyl-containing analytes, such as specific metabolites, sugars, or proteins with post-translational modifications, from complex biological samples. researchgate.net

In the realm of high-throughput screening (HTS), libraries of small molecules could be functionalized with an aldehyde or ketone. researchgate.net These libraries could then be screened against a target protein that has been modified with this compound. This reverse screening approach allows for the rapid identification of binders through oxime ligation. The small, defined nature of the linker would minimize steric hindrance, potentially leading to higher hit rates. Automated HTS systems, which rely on rapid and robust reactions, would benefit from the efficiency and selectivity of the oxime-forming reaction. enamine.netnuvisan.com

Development of Next-Generation Chemical Probes and Bioconjugation Tools

A significant area of future research lies in using this compound as a heterobifunctional linker for creating sophisticated bioconjugates. nih.govimmunomart.com This molecule can bridge two different molecular entities, such as a targeting moiety (e.g., an antibody) and a payload (e.g., a drug, fluorophore, or radioisotope). nih.gov

For example, in the development of antibody-drug conjugates (ADCs), the thiol group could be reacted with a maleimide-functionalized payload. The resulting conjugate, now bearing a free aminooxy group, could then be precisely attached to an antibody that has been engineered to contain a specific aldehyde or ketone group. This strategy offers an alternative to traditional maleimide-cysteine conjugation, which can sometimes result in conjugates with limited stability. nih.govresearchgate.net

Furthermore, this linker could be used to create activity-based probes for target deconvolution in phenotypic drug discovery. nih.gov A fluorescent dye could be attached via the thiol, and the aminooxy group could react with a carbonyl-containing inhibitor designed to covalently bind to an enzyme's active site, allowing for visualization and identification of the target protein.

Application AreaConjugation Strategy ExamplePotential Advantage
Antibody-Drug ConjugatesAntibody-CHO + Aminooxy-Linker-SH + Maleimide-DrugSite-specific conjugation, potentially improved stability. nih.gov
Fluorescent ProbesFluorophore-Maleimide + SH-Linker-ONH₂ + Carbonyl-analyteSelective labeling of carbonyl-containing biomolecules. researchgate.net
Surface ImmobilizationGold Surface + SH-Linker-ONH₂ + Carbonyl-ProteinOriented immobilization for biosensor applications. louisville.edu
PROTAC DevelopmentE3 Ligase Ligand + Linker + Target Protein LigandUse as a component in building PROTACs for targeted protein degradation. medchemexpress.com

Addressing Underexplored Aspects of its Biochemical Mechanisms

The ability of this compound to selectively react with specific functional groups can be harnessed to probe biochemical pathways. For instance, it could be used to investigate the role of carbonyl modifications on proteins, which are often a result of oxidative stress. By tagging these modified proteins, researchers can better understand their downstream effects and roles in disease.

Another avenue is the exploration of enzyme mechanisms. If an enzyme's catalytic cycle involves a transient aldehyde or ketone intermediate, this compound could act as a trapping agent, forming a covalent oxime bond and inactivating the enzyme. The site of modification could then be identified using mass spectrometry, providing valuable insight into the enzyme's active site and mechanism. Similarly, its thiol group could be used to probe the accessibility and reactivity of cysteine residues in proteins, mapping out functional sites or allosteric pockets. dntb.gov.ua

Potential as a Building Block in Complex Molecular Architectures and Materials Science

Beyond bioconjugation, this compound holds promise as a fundamental building block in materials science and supramolecular chemistry. Its ability to undergo two distinct and highly efficient "click" type reactions makes it a valuable component for creating complex, well-defined molecular architectures.

For example, it could be used to functionalize nanoparticles. The thiol end could bind to gold nanoparticles, creating a self-assembled monolayer that presents a surface of reactive aminooxy groups. louisville.edu These functionalized nanoparticles could then be used to ligate carbonyl-containing polymers, proteins, or other materials to create hybrid nanocomposites with tailored properties for applications in diagnostics, drug delivery, or catalysis. In polymer chemistry, it could be incorporated as a monomer or a side-chain functionality to create polymers that can be cross-linked or functionalized in a highly controlled, stepwise manner, leading to the development of novel hydrogels, responsive materials, or functional coatings.

Q & A

Q. What are the recommended safety protocols for handling 3-(Aminooxy)butane-2-thiol in laboratory settings?

Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved respirators (e.g., P95 for particulates or OV/AG-P2 cartridges for organic vapors) in poorly ventilated areas . Ensure access to eyewash stations and safety showers. Storage should adhere to guidelines for moisture-sensitive compounds: keep containers sealed under inert gas (e.g., nitrogen) in a cool, dry environment . Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Q. How can researchers synthesize this compound, and what are the critical parameters in its purification?

Methodological Answer: A plausible synthetic route involves reacting 3-chlorobutan-2-thiol with hydroxylamine under basic conditions (e.g., K₂CO₃ in anhydrous THF) at 0–5°C to minimize side reactions. Post-reaction, extract the product using ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include:

  • Temperature control : Prevents thermal decomposition of the aminooxy group.
  • Moisture exclusion : Use Schlenk lines or gloveboxes to avoid hydrolysis.
  • Chromatographic solvent selection : Optimize polarity to separate thiol byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify thiol (-SH, δ ~1.5–2.5 ppm) and aminooxy (-ONH₂, δ ~5–6 ppm) protons.
  • FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and N-O vibrations (~950 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular weight (C₄H₁₁NOS, theoretical m/z 121.0565).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

Methodological Answer: Discrepancies in properties like logP or solubility arise from limited experimental data . To address this:

  • Computational modeling : Use software like COSMO-RS to predict logP and solubility.
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-(aminooxy)propionic acid, logP = -1.2) .
  • Experimental validation : Conduct differential scanning calorimetry (DSC) for melting points and dynamic vapor sorption (DVS) for hygroscopicity.

Q. What strategies optimize this compound as an enzyme inhibitor in ornithine decarboxylase (ODC) studies?

Methodological Answer: Derivatize the aminooxy group to enhance binding affinity. For example:

  • Introduce electron-withdrawing substituents (e.g., -CF₃) to stabilize hydrogen bonds with ODC’s active site.
  • Measure IC₅₀ via spectrophotometric assays monitoring pyridoxal phosphate depletion at 340 nm .
  • Compare inhibition kinetics with known ODC inhibitors (e.g., α-difluoromethylornithine) using Lineweaver-Burk plots.

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal stability : Use accelerated stability testing (40–60°C) under nitrogen. Analyze by TGA for decomposition thresholds.
  • Light sensitivity : Expose to UV (254 nm) and track thiol oxidation via Ellman’s assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.